molecular formula C14H10FNO3 B1613753 4-Fluoro-3-methyl-4'-nitrobenzophenone CAS No. 760192-96-9

4-Fluoro-3-methyl-4'-nitrobenzophenone

Cat. No.: B1613753
CAS No.: 760192-96-9
M. Wt: 259.23 g/mol
InChI Key: ZRIDZCNDZSXRSY-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-4’-nitrobenzophenone is an organic compound with the molecular formula C14H10FNO3. It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine, methyl, and nitro groups. This compound is used as an intermediate in organic synthesis and has applications in various chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methyl-4’-nitrobenzophenone typically involves the Friedel-Crafts acylation reaction. The process starts with the reaction of 4-fluoroacetophenone with 3-methyl-4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-3-methyl-4’-nitrobenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-4’-nitrobenzophenone undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Fluoro-3-methyl-4’-aminobenzophenone.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

    Oxidation: 4-Fluoro-3-carboxy-4’-nitrobenzophenone.

Scientific Research Applications

4-Fluoro-3-methyl-4’-nitrobenzophenone is used in scientific research for various applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving nitroaromatic compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-4’-nitrobenzophenone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic sites in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methylbenzophenone
  • 4-Fluoro-4’-nitrobenzophenone
  • 3-Methyl-4’-nitrobenzophenone

Uniqueness

4-Fluoro-3-methyl-4’-nitrobenzophenone is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and physical properties. The fluorine atom increases the compound’s stability and resistance to metabolic degradation, while the nitro group provides a site for further chemical modifications.

Properties

IUPAC Name

(4-fluoro-3-methylphenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c1-9-8-11(4-7-13(9)15)14(17)10-2-5-12(6-3-10)16(18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIDZCNDZSXRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641549
Record name (4-Fluoro-3-methylphenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760192-96-9
Record name (4-Fluoro-3-methylphenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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